molecular formula C13H8F3NO4 B6231915 rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans CAS No. 2248413-94-5

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans

Cat. No. B6231915
CAS RN: 2248413-94-5
M. Wt: 299.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans is a useful research compound. Its molecular formula is C13H8F3NO4 and its molecular weight is 299.2. The purity is usually 95.
BenchChem offers high-quality rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans involves the synthesis of the cyclopropane carboxylate and the isoindole ring, followed by the coupling of the two fragments.", "Starting Materials": [ "Ethyl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate", "2-nitrobenzaldehyde", "Ethyl acetoacetate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium iodide", "Palladium on carbon", "Hydrogen gas", "Acetic acid", "Sodium carbonate", "Methanol", "Chloroform" ], "Reaction": [ "Reduction of ethyl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate with sodium borohydride in methanol to yield the corresponding alcohol", "Bromination of the alcohol with hydrobromic acid in acetic acid to yield the corresponding bromide", "Reaction of the bromide with sodium nitrite and copper(I) iodide in acetic acid to yield the corresponding nitro compound", "Reduction of the nitro compound with palladium on carbon and hydrogen gas to yield the corresponding amine", "Condensation of the amine with 2-nitrobenzaldehyde in chloroform and sodium carbonate to yield the corresponding isoindole ring", "Reaction of the isoindole ring with ethyl acetoacetate and sodium hydroxide in methanol to yield the corresponding ester", "Hydrolysis of the ester with hydrochloric acid to yield the final product, rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans" ] }

CAS RN

2248413-94-5

Product Name

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate, trans

Molecular Formula

C13H8F3NO4

Molecular Weight

299.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.